4-(4-N-Butylphenyl)-4-hydroxy-1-iso-propylpiperidine
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Overview
Description
4-(4-N-Butylphenyl)-4-hydroxy-1-iso-propylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a hydroxy group, an iso-propyl group, and a butylphenyl group. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-N-Butylphenyl)-4-hydroxy-1-iso-propylpiperidine can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between an amine and a ketone. This reaction is typically carried out under acidic conditions, which facilitate the nucleophilic addition followed by the removal of water . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. The Suzuki–Miyaura coupling reaction is particularly favored in industrial settings due to its efficiency and the availability of reagents .
Chemical Reactions Analysis
Types of Reactions
4-(4-N-Butylphenyl)-4-hydroxy-1-iso-propylpiperidine undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction can yield various alcohol derivatives.
Scientific Research Applications
4-(4-N-Butylphenyl)-4-hydroxy-1-iso-propylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Piperidine derivatives are known for their pharmacological properties, and this compound is investigated for its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-N-Butylphenyl)-4-hydroxy-1-iso-propylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic Acid: This compound is used as a synthetic intermediate and has similar structural features.
4-Butylphenyl Isocyanate: Another compound with a butylphenyl group, used in various chemical syntheses.
Uniqueness
4-(4-N-Butylphenyl)-4-hydroxy-1-iso-propylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of hydroxy, iso-propyl, and butylphenyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-(4-butylphenyl)-1-propan-2-ylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-4-5-6-16-7-9-17(10-8-16)18(20)11-13-19(14-12-18)15(2)3/h7-10,15,20H,4-6,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCAHWKVBUNZSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2(CCN(CC2)C(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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